molecular formula C19H16N4O2 B10983398 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B10983398
M. Wt: 332.4 g/mol
InChI Key: QLEUBZCODYSLTL-UHFFFAOYSA-N
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Description

N-[2-(4-Oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a synthetic small molecule featuring a quinazolinone core fused with an indole-carboxamide moiety. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The indole group, a privileged scaffold in medicinal chemistry, enhances binding affinity to biological targets such as kinases and enzymes .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C19H16N4O2/c24-18(14-5-3-7-16-13(14)8-9-20-16)21-10-11-23-12-22-17-6-2-1-4-15(17)19(23)25/h1-9,12,20H,10-11H2,(H,21,24)

InChI Key

QLEUBZCODYSLTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzoic acid with an appropriate isocyanate or isothiocyanate under reflux conditions.

    Attachment of the Indole Moiety: The indole moiety is introduced through a coupling reaction between the quinazolinone derivative and an indole derivative, often using a palladium-catalyzed cross-coupling reaction.

    Final Amidation: The final step involves the amidation of the intermediate product with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of quinazoline derivatives, including N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide. A study demonstrated that compounds within this class exhibited significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. For instance, derivatives were synthesized and evaluated for their inhibitory effects on the epidermal growth factor receptor (EGFR), showing promising results with IC50 values in the nanomolar range .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A series of quinazoline-based compounds were tested against multidrug-resistant bacterial strains, revealing effective inhibition of growth. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Molecular docking studies indicated strong binding affinity to acetylcholinesterase, suggesting potential as a cholinesterase inhibitor .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of various coupling agents and solvents has been optimized to enhance yield and purity .

StepReagentsConditionsYield
1Quinazoline derivative + IndoleDMF, reflux70%
2Carboxylic acid activationDCC, TEA85%
3Coupling reactionRoom temperature75%

Case Study 1: Anticancer Activity

In a systematic study, a series of quinazoline derivatives were synthesized and tested for their anticancer activity against A549 lung cancer cells. The most potent compound exhibited an IC50 value of 0.009 µM, significantly lower than that of standard chemotherapeutics like erlotinib .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antibacterial activity of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

The following analysis compares N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide with structurally and functionally related quinazolinone derivatives. Key differences in substituents, biological targets, and pharmacological profiles are highlighted.

Structural Analogues and Substitution Effects
Compound Name Substituents Biological Activity Key Findings Reference
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Chloro, methyl, phenylacetamide InhA inhibition (Antitubercular) Most potent InhA inhibitor in series (IC₅₀ = 1.2 µM)
N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide Fluoro, indole-5-carboxamide Undisclosed (Structural analog) Fluorine enhances metabolic stability; indole-5 substitution may alter target binding
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide Methoxyphenoxy, methylphenyl Undisclosed Methoxy groups improve solubility; methylphenyl may enhance lipophilicity
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide Dimethoxy, methyl, indole-2-carboxamide Undisclosed Dimethoxy groups increase steric bulk; methyl indole reduces polarity

Key Structural Insights :

  • Halogen Substitution : Chloro (in InhA inhibitors) and fluoro () substituents improve target affinity and metabolic stability. The target compound lacks halogens, which may reduce potency against bacterial targets .
  • Indole Position: Indole-4-carboxamide (target) vs. prokaryotic targets.
  • Solubility Modifiers : Methoxy () and piperazine () groups enhance aqueous solubility, whereas the target compound’s ethyl spacer and unsubstituted indole may limit solubility .

Biological Activity

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

The molecular formula of this compound is C22H22N4O2, with a molecular weight of approximately 374.44 g/mol. The compound features an indole moiety and a quinazoline derivative, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anti-Cancer Properties

Research indicates that compounds containing both indole and quinazoline structures exhibit significant anti-cancer effects. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • Huh7 (liver cancer)

In a sulforhodamine B (SRB) assay, this compound demonstrated cytotoxic activity with IC50 values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil . The mechanism of action appears to involve cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle progression .

Neuroprotective Effects

The indole component of the compound suggests potential neuroprotective effects, possibly through modulation of serotonin receptors. This activity may contribute to its therapeutic potential in neurodegenerative diseases, although further studies are needed to elucidate these mechanisms.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate effectiveness against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentrations (MICs) demonstrating significant potency .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with structurally related compounds. The following table summarizes key features and activities:

Compound NameStructural FeaturesBiological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamideIndole and quinazolineAnti-cancer
4-[4-oxoquinazolinyl]-N-(pyridylmethyl)butanamideQuinazoline with pyridineAntimicrobial
N-[2-(1H-indol-3-carbonitrile)] - 4-(quinazolinone)butanamideIndole with carbonitrileAnti-cancer

This comparison highlights how variations in substituents can influence biological activity, with this compound showing unique pharmacological profiles due to its specific combination of functional groups.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into structure–activity relationships:

  • Cytotoxicity Studies : A study on indole-isoxazole hybrids found that certain derivatives exhibited potent anticancer activities against liver cancer cell lines, reinforcing the importance of structural modifications in enhancing biological efficacy .
  • Molecular Docking Studies : Investigations into binding affinities using molecular docking have revealed that compounds similar to this compound can effectively interact with specific protein targets involved in cancer progression .
  • Antimicrobial Activity : Another study highlighted the effectiveness of related quinazoline-based compounds against various bacterial strains, indicating a broader spectrum of antimicrobial activity which could be relevant for developing new therapeutic agents .

Q & A

Q. Characterization Techniques :

ParameterMethodExample Data (from analogs)Source
Melting PointDifferential Scanning Calorimetry (DSC)222–224°C (e.g., compound 18a)
Molecular Structure¹H/¹³C NMRδ 8.21 (s, 1H, quinazolinone H), δ 4.30 (t, 2H, CH₂)
MassHRMS[M+H]⁺ calc. 365.12, found 365.10

Basic: What in vitro biological screening models are used to evaluate this compound’s anticancer activity?

Methodological Answer:

  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls like doxorubicin .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells after 48-hour treatment .
  • Mechanistic Probes : Western blotting for Bcl-2/Bax ratio changes and caspase-3 activation .

Advanced: How do structural modifications at the quinazolinone C-2 or indole N-1 positions influence biological activity?

Methodological Answer:

  • C-2 Substitution : Introducing styryl groups (e.g., compound 11m) enhances π-π stacking with kinase ATP pockets, improving IC₅₀ by 3-fold compared to unsubstituted analogs .

  • Indole N-1 Functionalization : Adding electron-withdrawing groups (e.g., nitro, halogen) increases metabolic stability but may reduce solubility. For example, 4-chlorophenyl substitution (compound 18d) showed a 50% reduction in hepatic microsomal clearance .

  • Key Data :

    ModificationActivity Change (vs. parent)Source
    C-2 StyrylIC₅₀: 1.2 µM → 0.4 µM (MCF-7)
    Indole N-1 ChlorineLogP: 2.1 → 3.4; T₁/₂: 2h → 4h

Advanced: How can contradictory data on quinazolinone derivatives’ enzyme inhibition (e.g., InhA vs. Bcl-2) be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or off-target effects. Strategies include:

  • Orthogonal Assays : Validate InhA inhibition (Mycobacterium tuberculosis Enoyl-ACP reductase) via NADH-coupled spectrophotometry (λ = 340 nm) and compare with fluorescence polarization assays for Bcl-2 binding .
  • Selectivity Profiling : Use kinase panels (e.g., Eurofins) to rule out off-target kinase inhibition at 1 µM .
  • Molecular Docking : Compare binding poses in InhA (PDB: 4TZK) vs. Bcl-2 (PDB: 1G5M) to identify key residue interactions (e.g., Tyr158 in InhA vs. Phe101 in Bcl-2) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity : LogP ≈ 2.5 (optimal for blood-brain barrier penetration) .
    • CYP450 Inhibition : Risk of CYP3A4 inhibition (score > 0.7) requires in vitro validation .
  • MD Simulations : GROMACS simulations (AMBER force field) assess binding stability to InhA (RMSD < 2.0 Å over 100 ns) .

Basic: What analytical techniques confirm the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1–9 buffers (37°C, 24h) and analyze via HPLC-UV (λ = 254 nm). Stable at pH 7.4 (<5% degradation) but hydrolyzes at pH < 3 .
  • Thermal Stability : TGA (thermogravimetric analysis) shows decomposition onset at 220°C .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

Methodological Answer:

  • Fragment Replacement : Replace indole with benzimidazole (e.g., compound 10j) to improve solubility (LogS: -4.2 → -3.5) without losing potency .
  • Bioisosteric Substitution : Substitute quinazolinone oxygen with sulfur (thioquinazolinone) to enhance metabolic stability (T₁/₂: 2h → 6h in rat plasma) .

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